3,5,5-三甲基己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

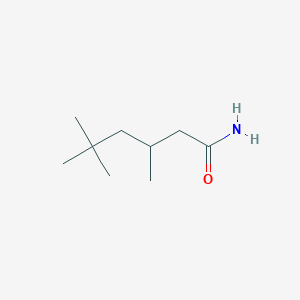

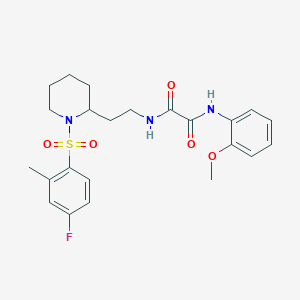

3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is also known as isomenthone oxime .

Synthesis Analysis

The synthesis of 3,5,5-Trimethylhexanamide can be achieved through the chlorination of isononanoic acid with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethylhexanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3,5,5-Trimethylhexanamide has a melting point of 96°C and a predicted boiling point of 268.2±9.0°C. Its density is predicted to be 0.881±0.06 g/cm3 .科学研究应用

Solvent Extraction of Precious Metals

3,5,5-Trimethylhexanamide has been used in the development of new solvent extraction processes for the recovery and separation of precious metals, specifically rhodium, from aqueous hydrochloric acid solutions . The work focuses on understanding the mode of action of rhodium solvent extraction using amine and amide synergists, and to develop efficient, selective, and industrially viable processes for the solvent extraction of rhodium and other precious metals .

Tantalum Recycling

Tantalum is a critical element used extensively in modern electronics. However, its recycling is challenging due to the difficulties of its leaching and subsequent separation from other metals. 3,5,5-Trimethylhexanamide has been used in the solvent extraction of tantalum (V) halides, such as TaCl5 and TaF5, which can potentially be accessed from tantalum metal upon acid halide leaching . This presents an alternative route to tantalum recycling .

Synthesis of Barbituric Acid Analogs

3,5,5-Trimethylhexanamide, also known as isononanoyl chloride, may be used as a reagent in the synthesis of barbituric acid analogs . Barbituric acid analogs have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Synthesis of α-N-fattyacyl Colistin Nonapeptide Derivative

Isononanoyl chloride can also be used as a starting material in the synthesis of α-N-fattyacyl colistin nonapeptide derivative . Colistin is an antibiotic from the group of polymyxins with a broad spectrum of activity against Gram-negative bacteria.

Synergistic Recovery of Rhodium

In a study, the synergistic combination of a primary amine (2-ethylhexylamine, LA) with 3,5,5-trimethylhexanamide was shown to extract over 85% of rhodium from 4 M hydrochloric acid . This shows the potential of 3,5,5-trimethylhexanamide in the recovery of precious metals.

Synthesis of 3,5,5-Trimethylhexanamide

Isononanoyl chloride can be used as a reactant in the synthesis of 3,5,5-trimethylhexanamide . This shows the importance of 3,5,5-trimethylhexanamide in organic synthesis.

作用机制

Target of Action

It has been used as a reagent in the synthesis of barbituric acid analogs , suggesting that it may interact with enzymes or receptors involved in the action of barbiturates

Mode of Action

It has been used in the synthesis of α-n-fattyacyl colistin nonapeptide derivative This suggests that 3,5,5-Trimethylhexanamide might interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules

属性

IUPAC Name |

3,5,5-trimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,5-Trimethylhexanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)